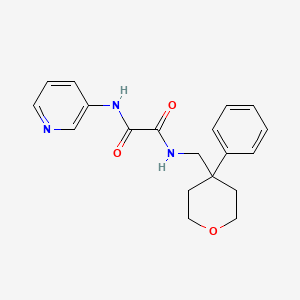
N1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, commonly known as PPO, is a chemical compound that has gained significant attention due to its potential as a therapeutic agent. PPO belongs to the class of compounds known as oxalamides and has shown promising results in scientific research for its potential use in various applications.
Mechanism of Action
The mechanism of action of PPO is not fully understood. However, studies have suggested that PPO may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPO has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
PPO has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that PPO can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPO has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, PPO has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of PPO is its potential use as a therapeutic agent in the treatment of cancer and inflammatory diseases. Additionally, PPO is relatively easy to synthesize and has shown low toxicity in animal studies. However, one of the major limitations of PPO is its low solubility in water, which can make it difficult to administer in certain applications.
Future Directions
There are a number of potential future directions for research on PPO. One area of research could focus on developing more efficient synthesis methods for PPO to improve its solubility and increase its potential for therapeutic use. Additionally, further studies could be conducted to better understand the mechanism of action of PPO and its potential use in the treatment of other diseases. Finally, research could be conducted to identify potential side effects of PPO and develop strategies to mitigate these effects.
Synthesis Methods
The synthesis of PPO involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with pyridine-3-carboxylic acid, followed by the addition of thionyl chloride and oxalyl chloride. The resulting compound is then treated with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine to yield PPO.
Scientific Research Applications
PPO has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that PPO has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, PPO has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(18(24)22-16-7-4-10-20-13-16)21-14-19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOVEAGLZUWJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)
![N-(3,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2901306.png)
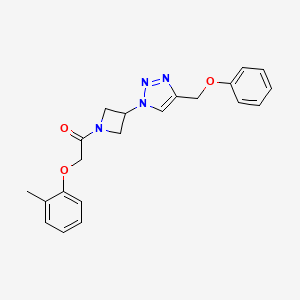
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)
![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)

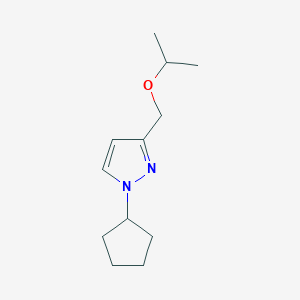
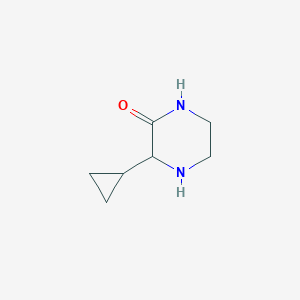
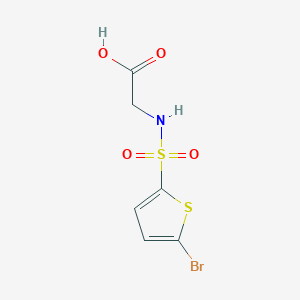

![3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901323.png)

![4-(8-((5-Bromothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2901327.png)
